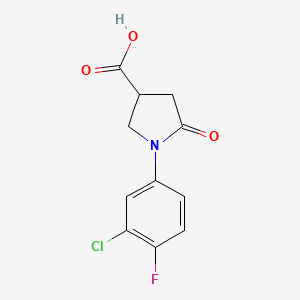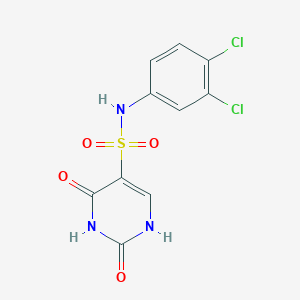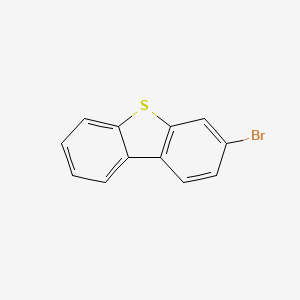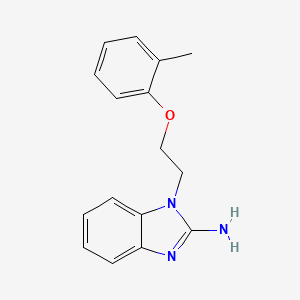![molecular formula C25H23N3O3S2 B2736184 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide CAS No. 896676-13-4](/img/structure/B2736184.png)
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide
カタログ番号:
B2736184
CAS番号:
896676-13-4
分子量:
477.6
InChIキー:
KEEBCZDEZZJDRG-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide” is a complex organic molecule. It contains a dihydroquinoline moiety, a benzamide moiety, and a dimethylbenzothiazole moiety, all of which are common structures in many organic compounds .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The dihydroquinoline and benzothiazole rings are aromatic, which can contribute to the stability of the molecule. The sulfonyl group is a good leaving group, which could make the compound reactive .科学的研究の応用
Pharmacological and Structural Studies
- Antihypertensive and Diuretic Agents : Compounds similar to the queried chemical have been explored for their potential as diuretic and antihypertensive agents. One study synthesized N-substituted quinazoline derivatives, showing significant antihypertensive activity in rats (Rahman et al., 2014).
- Antimicrobial and Anti-inflammatory Activities : Another study focused on fluoro-substituted benzothiazoles, which included compounds with structures similar to the queried chemical. These compounds demonstrated antimicrobial and anti-inflammatory activities, suggesting potential for similar applications of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide (Patel et al., 2009).
Antiviral Properties
- Antiviral Activities Against Respiratory Viruses : Research involving novel 3-sulphonamido-quinazolin-4(3H)-one derivatives, which are structurally related, highlighted their potential as antiviral agents. These compounds showed efficacy against influenza and other respiratory viruses in cell culture (Selvam et al., 2007).
Psychotropic and Sedative Properties
- Psychotropic and Anti-inflammatory Effects : A study on N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives showed marked sedative action, high anti-inflammatory activity, selective cytotoxic effects on tumor cell lines, and antimicrobial action. These findings suggest potential psychotropic and therapeutic applications for similar compounds (Zablotskaya et al., 2013).
Anticancer Potential
- PI3K Inhibitors and Anticancer Agents : Studies on 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides, similar in structure, have proposed them as novel structures for PI3K inhibitors with significant anticancer activity. These compounds demonstrated potent antiproliferative activities in vitro against various human cancer cell lines (Shao et al., 2014).
Synthesis and Transformations
- Hetarylquinolines Synthesis : A study involved the synthesis of novel hetarylquinolines based on benzene ring–substituted compounds, which could inform the synthesis processes of similar compounds (Aleqsanyan & Hambardzumyan, 2021).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S2/c1-16-9-10-17(2)23-22(16)26-25(32-23)27-24(29)19-11-13-20(14-12-19)33(30,31)28-15-5-7-18-6-3-4-8-21(18)28/h3-4,6,8-14H,5,7,15H2,1-2H3,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEBCZDEZZJDRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)e...
Cat. No.: B2736101
CAS No.: 1207024-23-4
Methyl (E)-4-oxo-4-[3-(3-oxo-1,4-benzoxazin-4-yl)propyl...
Cat. No.: B2736104
CAS No.: 2411324-09-7
1-((4-chlorophenyl)sulfonyl)-3-(3-ethoxypropyl)-2,3-dih...
Cat. No.: B2736105
CAS No.: 848755-28-2
N-Methyl-N-[2-oxo-2-[[(1R)-1-phenylpropyl]amino]ethyl]p...
Cat. No.: B2736107
CAS No.: 2202293-42-1

![Methyl (E)-4-oxo-4-[3-(3-oxo-1,4-benzoxazin-4-yl)propylamino]but-2-enoate](/img/structure/B2736104.png)
![1-((4-chlorophenyl)sulfonyl)-3-(3-ethoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2736105.png)
![N-Methyl-N-[2-oxo-2-[[(1R)-1-phenylpropyl]amino]ethyl]prop-2-enamide](/img/structure/B2736107.png)
![N-(2,3-dimethylphenyl)-2-[9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide](/img/structure/B2736108.png)


![methyl 4-methoxy-3-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}sulfamoyl)benzoate](/img/structure/B2736113.png)
![2-(benzylsulfanyl)-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2736114.png)
![2-[2-(azepan-1-yl)-2-oxoethyl]-6-(2-methylphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2736118.png)

![4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one](/img/structure/B2736121.png)
![2-((4-Aminophenyl)sulfonamido)benzo[d]thiazole-6-carboxylic acid](/img/structure/B2736122.png)

